molecular formula C9H8INO B13655046 4-Iodo-1-methylindolin-2-one

4-Iodo-1-methylindolin-2-one

Cat. No.: B13655046
M. Wt: 273.07 g/mol
InChI Key: MQJFBYXTZKLMLN-UHFFFAOYSA-N
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Description

4-Iodo-1-methylindolin-2-one is a chemical compound with the molecular formula C9H8INO and a molecular weight of 273.07 g/mol . It belongs to the class of indolin-2-one derivatives, which are known for their significant biological and pharmacological activities . The presence of an iodine atom at the 4-position and a methyl group at the 1-position of the indolin-2-one core structure makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-methylindolin-2-one can be achieved through several methods. One common approach involves the iodination of 1-methylindolin-2-one using iodine and an oxidizing agent . The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction can be summarized as follows:

    Starting Material: 1-Methylindolin-2-one

    Reagents: Iodine (I2), Oxidizing agent (e.g., hydrogen peroxide)

    Solvent: Dimethyl sulfoxide (DMSO)

    Conditions: Room temperature, stirring for several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methylindolin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The indolin-2-one core can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The compound can be reduced to form indoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium)

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid)

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol)

Major Products Formed

    Substitution Reactions: Substituted indolin-2-one derivatives

    Oxidation Reactions: Oxo-indolin-2-one derivatives

    Reduction Reactions: Indoline derivatives

Scientific Research Applications

4-Iodo-1-methylindolin-2-one has several scientific research applications, including:

Properties

Molecular Formula

C9H8INO

Molecular Weight

273.07 g/mol

IUPAC Name

4-iodo-1-methyl-3H-indol-2-one

InChI

InChI=1S/C9H8INO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3

InChI Key

MQJFBYXTZKLMLN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C=CC=C2I

Origin of Product

United States

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